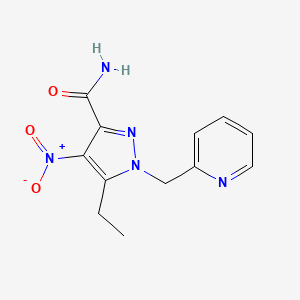![molecular formula C18H21N3NaO3S+ B13846317 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the formation of the benzimidazole ring and the subsequent attachment of the pyridine and sulfinyl groups. One common synthetic route involves the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole using an oxidizing agent like hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of Rabeprazole Sodium often employs microbial synthesis. For instance, the mold Cunninghamella echinulata has been used to oxidize the sulfide precursor to the sulfoxide form, achieving high yields and enantioselectivity . This method is advantageous due to its efficiency and reduced environmental impact.
化学反应分析
Types of Reactions
Rabeprazole Sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfide group to a sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the sulfide under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Rabeprazole Sodium (sulfoxide form).
Reduction: The corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Rabeprazole Sodium has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes involving acid secretion.
Medicine: Extensively researched for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products
作用机制
Rabeprazole Sodium exerts its effects by irreversibly binding to the H+/K+ ATPase enzyme in the parietal cells of the stomach. This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion . The molecular target is the cysteine residues on the H+/K+ ATPase enzyme, which form a covalent bond with the sulfoxide group of Rabeprazole .
相似化合物的比较
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
Comparison
Rabeprazole Sodium is unique among proton pump inhibitors due to its rapid onset of action and higher pKa value, which allows for better stability in acidic environments . Additionally, it has been shown to have a more favorable pharmacokinetic profile, leading to improved efficacy and patient compliance .
属性
分子式 |
C18H21N3NaO3S+ |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21);/q;+1 |
InChI 键 |
NBTJODGYIZLGAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
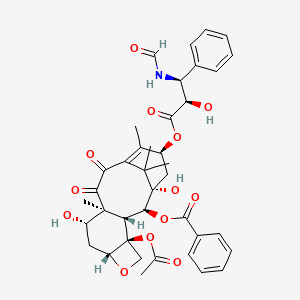
![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
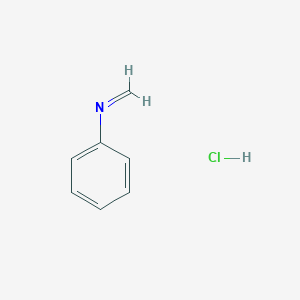
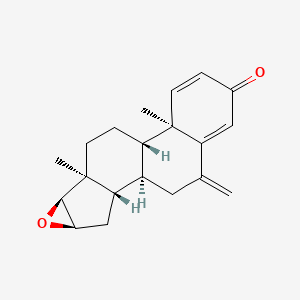
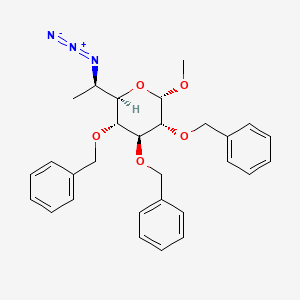

![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
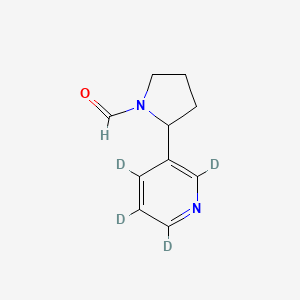
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
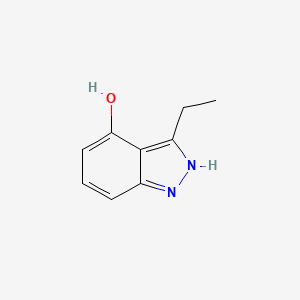
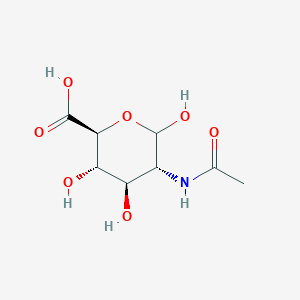
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
